molecular formula C9H14ClNO B1419035 (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride CAS No. 179067-16-4

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride

Cat. No.: B1419035
CAS No.: 179067-16-4
M. Wt: 187.66 g/mol
InChI Key: CFNHOTRIQJZQSP-UHFFFAOYSA-N
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Description

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is a derivative of aniline, featuring a methoxy group at the 4-position and two methyl groups at the 2- and 3-positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2,3-dimethylphenol, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methoxylation: The hydroxyl group at the 4-position is methylated using methyl iodide and a base like sodium hydroxide.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

(4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

    4-Methoxyaniline: Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.

    2,3-Dimethylaniline: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.

    4-Methoxy-2-methylaniline: Contains only one methyl group, leading to variations in its chemical and physical properties.

Uniqueness: (4-Methoxy-2,3-dimethylphenyl)amine hydrochloride is unique due to the presence of both methoxy and dimethyl groups, which confer distinct steric and electronic effects

Properties

IUPAC Name

4-methoxy-2,3-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-7(2)9(11-3)5-4-8(6)10;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNHOTRIQJZQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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